molecular formula C15H12Cl2N2O3 B5848573 N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide

N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide

Cat. No. B5848573
M. Wt: 339.2 g/mol
InChI Key: SHGCPMOSACMTIT-UHFFFAOYSA-N
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Description

N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide, also known as DCFNB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide has been shown to modulate the activity of ion channels and neurotransmitter receptors, making it a potential candidate for the treatment of neurological disorders. In drug discovery, N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide exerts its effects by binding to specific targets in cells, including ion channels and enzymes. Specifically, N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide has been shown to bind to the voltage-gated potassium channel Kv1.3, resulting in the inhibition of potassium efflux and the depolarization of the cell membrane. This, in turn, leads to the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of ion channels and neurotransmitter receptors. Additionally, N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory and oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide has several advantages for lab experiments, including its high potency and selectivity for specific targets, its ability to cross the blood-brain barrier, and its low toxicity. However, N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide also has some limitations, including its instability in aqueous solutions and its limited solubility in organic solvents.

Future Directions

There are several future directions for research on N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide, including the development of new derivatives with improved efficacy and safety profiles, the investigation of its potential applications in the treatment of neurological disorders and inflammatory and oxidative stress-related disorders, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration route for N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide in various applications.

Synthesis Methods

N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide can be synthesized through a multi-step process that involves the reaction of 3,5-dichloro-2-methoxybenzoic acid with thionyl chloride to form 3,5-dichloro-2-methoxybenzoyl chloride. This intermediate is then reacted with 2-aminobenzamide to form N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide.

properties

IUPAC Name

N-(2-carbamoylphenyl)-3,5-dichloro-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O3/c1-22-13-10(6-8(16)7-11(13)17)15(21)19-12-5-3-2-4-9(12)14(18)20/h2-7H,1H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGCPMOSACMTIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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